![molecular formula C12H10O2 B1450970 4-(Cyclopropylethynyl)benzoic acid CAS No. 908247-29-0](/img/structure/B1450970.png)
4-(Cyclopropylethynyl)benzoic acid
Overview
Description
4-(Cyclopropylethynyl)benzoic acid is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylethynyl)benzoic acid is1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14)
. This indicates the presence of a cyclopropyl group attached to an ethynyl group, which is further attached to a benzoic acid group. Physical And Chemical Properties Analysis
4-(Cyclopropylethynyl)benzoic acid is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . .Scientific Research Applications
Food Industry
4-(Cyclopropylethynyl)benzoic acid: may serve as a synthetic intermediate in the creation of flavoring agents and preservatives. Its structural similarity to other benzoic acid derivatives, which are known for their antimicrobial properties, suggests potential utility in food preservation and safety .
Cosmetics
In the cosmetics industry, 4-(Cyclopropylethynyl)benzoic acid could be utilized in the synthesis of UV filters or preservatives. The benzoic acid moiety is a common component in such formulations, contributing to product stability and skin protection .
Pharmacy
Pharmaceutically, 4-(Cyclopropylethynyl)benzoic acid might be explored for its role in drug synthesis, particularly as a building block for complex molecules with therapeutic potential. Its benzoic acid core is a common feature in many pharmaceuticals, indicating its value in medicinal chemistry .
Fungicides
Given the structural relevance to benzoic acid, 4-(Cyclopropylethynyl)benzoic acid could be investigated for fungicidal applications. Benzoic acid derivatives are known to have antifungal properties, which could be harnessed in agricultural settings to protect crops from fungal pathogens .
Biotechnology
In biotechnological research, 4-(Cyclopropylethynyl)benzoic acid may be a candidate for metabolic engineering studies. Its potential as an intermediate in biosynthetic pathways could lead to the production of high-value bioproducts, leveraging synthetic biology techniques .
Material Science
4-(Cyclopropylethynyl)benzoic acid: could contribute to the development of new materials, particularly in the synthesis of polymers and co-polymers. Its benzoic acid structure is often a key component in the creation of high-performance materials with specific properties like thermal stability and mechanical strength .
Chemical Synthesis
In chemical synthesis, 4-(Cyclopropylethynyl)benzoic acid can be a versatile reagent for constructing complex organic molecules. Its reactive ethynyl group offers a point of attachment for various chemical entities, enabling the creation of diverse compounds with potential industrial applications .
Thermoplastic Industry
The compound’s potential as an intermediate in the manufacture of liquid crystal polymers suggests applications in the thermoplastic industry. These polymers are used in a wide range of products, from electronics to automotive parts, due to their unique properties such as durability and heat resistance .
Safety and Hazards
properties
IUPAC Name |
4-(2-cyclopropylethynyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHNCHIMHYMBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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